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molecular formula C12H10Cl2N2O3 B8365986 6,7-dichloro-1-ethoxycarbonylmethylquinoxalin-2(1H)-one

6,7-dichloro-1-ethoxycarbonylmethylquinoxalin-2(1H)-one

Cat. No. B8365986
M. Wt: 301.12 g/mol
InChI Key: PJXPMTUCTFZDOL-UHFFFAOYSA-N
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Patent
US05166155

Procedure details

Under a nitrogen atmosphere Na (0.25 g, 11 mmol) was dissolved in 100 ml of abs. ethanol and 6,7-dichloroquinoxalin-2(1H)-one (2.15 g, 10 mmol) (Liebigs Ann. Chem., (1982), 754) was added. The mixture was refluxed for 30 min., cooled to room temperature, and ethyl iodoacetate (1.43 ml, 12 mmol) was added. The clear reaction mixture was refluxed for 2 h during which time a precipitate was formed. This was filtered off, washed with abs. ethanol and dried to afford 2.56 g (85%) of 6,7-dichloro-1-ethoxycarbonylmethylquinoxalin-2(1H)-one. 1H-NMR (DMSO-d6):δ1.23 (t, 3H), 4.20 (q, 2H), 5.08 (s, 2H), 8.05 (s, 1H), 8.17 (s, 1H), 8.38 (s, 1H).
[Compound]
Name
Na
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Quantity
2.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[NH:8][C:7](=[O:13])[CH:6]=[N:5]2.I[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[N:8]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:7](=[O:13])[CH:6]=[N:5]2

Inputs

Step One
Name
Na
Quantity
0.25 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.43 mL
Type
reactant
Smiles
ICC(=O)OCC
Step Three
Name
Quantity
2.15 g
Type
reactant
Smiles
ClC=1C=C2N=CC(NC2=CC1Cl)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The clear reaction mixture was refluxed for 2 h during which time a precipitate
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
This was filtered off
WASH
Type
WASH
Details
washed with abs
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ethanol and dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2N=CC(N(C2=CC1Cl)CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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